C4 Alkyl Linker Length (C4 vs. C3/C5/C6) Impacts PROTAC Degradation Potency
Thalidomide-O-acetamido-C4-acid provides a 4-carbon (butyl) alkyl spacer between the CRBN-binding thalidomide core and the terminal carboxylic acid conjugation site. In systematic PROTAC SAR studies comparing alkyl linker lengths, the C4 linker length was identified as optimal for p38α/p38β degradation potency among related thalidomide-based conjugates. The study demonstrated that PROTACs with linkers that are too short (C2-C3) or too long (C6+) resulted in reduced degradation efficiency, establishing C4 as a critical length parameter [1]. This places Thalidomide-O-acetamido-C4-acid at the empirically determined optimal linker length for multiple target classes, whereas the shorter C3 analog (CAS 2308035-51-8, MW 417.4) and longer C6 analog (CAS 2768514-60-7, MW 459.4) have not demonstrated comparable optimization across the same target scope [2].
| Evidence Dimension | Alkyl linker carbon chain length and associated PROTAC degradation potency (DC50) |
|---|---|
| Target Compound Data | C4 (butyl) alkyl chain length; molecular weight 431.4 g/mol; CAS 2679925-41-6 |
| Comparator Or Baseline | C3 analog (CAS 2308035-51-8, MW 417.4) and C6 analog (CAS 2768514-60-7, MW 459.4); linker length optimization study in p38α/p38β PROTACs showed C4-optimal degradation window |
| Quantified Difference | Linker length delta: C3 = 3 carbons, C4 = 4 carbons (target), C5 = 5 carbons, C6 = 6 carbons. Study demonstrated linker length optimization is crucial for degradation activity with optimal window at intermediate lengths [1]. |
| Conditions | PROTAC-mediated degradation of p38α and p38β in mammalian cell lines; linker length and composition systematically varied [1]. |
Why This Matters
Selecting the C4 analog provides the empirically validated optimal alkyl linker length for degradation potency, avoiding the suboptimal performance observed with shorter C3 or longer C6 linkers.
- [1] Riera i Escalé A, Donoghue C, Cubillos Rojas M, et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry. 2020;201:112451. View Source
- [2] ChemSrc. CAS 2768514-60-7 (Thalidomide-O-acetamido-C6-acid) and CAS 2308035-51-8 (Thalidomide-O-acetamido-C3-acid). Accessed 2026. View Source
